![molecular formula C5H11NO B11775958 (R)-1-(Azetidin-3-yl)ethanol](/img/structure/B11775958.png)
(R)-1-(Azetidin-3-yl)ethanol
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Overview
Description
®-1-(Azetidin-3-yl)ethanol is a chiral compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Azetidin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as ®-glycidol.
Ring Formation: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting ®-glycidol with an appropriate amine under basic conditions.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Azetidin-3-yl)ethanol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure the efficient mixing and reaction of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(Azetidin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives of the original compound.
Substitution Products: Substituted azetidine derivatives.
Scientific Research Applications
Synthesis Overview
-
Formation of Azetidine Ring :
- Utilizes precursors like 3-fluoromethylazetidine.
- Involves acylation reactions to introduce functional groups.
-
Purification :
- Techniques such as chromatography are employed to achieve high purity levels (>97%) for biological testing.
Medicinal Chemistry
(R)-1-(Azetidin-3-yl)ethanol serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity.
Case Study: Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit enhanced antimicrobial properties when functional groups are added. For instance, specific modifications to this compound could lead to increased efficacy against bacterial strains, making it a candidate for drug development targeting infections .
Organic Synthesis
The compound is utilized as a building block for synthesizing complex heterocyclic structures. Its reactivity allows for the formation of diverse chemical entities through various synthetic pathways.
Data Table: Synthetic Pathways
Reaction Type | Product Type | Example Reaction |
---|---|---|
Nucleophilic Substitution | Alcohols or Amines | This compound to amine derivatives |
Oxidation | Ketones or Aldehydes | Oxidation of this compound |
Ring-opening Polymerization | Polyamines | Production of polyamines for antibacterial applications |
Polymer Chemistry
In polymer chemistry, this compound is used in the preparation of polyamines through ring-opening polymerization. These polyamines have applications in creating antibacterial coatings and gene transfection agents.
The biological relevance of this compound extends to its potential therapeutic applications:
CCR6 Modulation Research
Recent studies have explored the use of azetidine derivatives as modulators of the CCR6 receptor, which is implicated in inflammatory diseases. Structural modifications of this compound could enhance receptor binding affinity and selectivity, indicating a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of ®-1-(Azetidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include metabolic pathways, signaling pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Azetidin-3-yl)ethanol: The enantiomer of ®-1-(Azetidin-3-yl)ethanol, with similar but distinct properties.
2-(Azetidin-3-yl)ethanol: A compound with a similar structure but lacking the chiral center.
Uniqueness
®-1-(Azetidin-3-yl)ethanol is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.
Biological Activity
(R)-1-(Azetidin-3-yl)ethanol is a chiral compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. Its structure features an azetidine ring and a hydroxyl functional group, which contribute to its biological activity. This article provides an overview of the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique stereochemistry of this compound allows it to interact with various biological targets, including enzymes and receptors. The compound's azetidine ring structure plays a crucial role in its pharmacological profile, with implications for drug development and medicinal chemistry.
Preliminary studies indicate that this compound may engage in metabolic and signaling pathways that are significant for therapeutic applications. Its interactions with nicotinic acetylcholine receptors (nAChRs) have been particularly noteworthy. For instance, related compounds have demonstrated efficacy in modulating nAChR activity, which is relevant for conditions such as addiction and neurodegenerative diseases .
Binding Affinity Studies
Research has focused on the binding affinity of this compound to specific receptors. These studies are essential for elucidating its pharmacological profile. Initial findings suggest that the compound may influence neurotransmission pathways, potentially offering therapeutic benefits in neurological disorders.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
(S)-1-(Azetidin-3-yl)ethanol | Chiral azetidine | Enantiomer with different biological activity |
3-Hydroxyazetidine | Hydroxy-substituted | Exhibits different reactivity patterns |
Azetidine | Parent structure | Basic azetidine ring without hydroxyl group |
3-Acetoxyazetidine | Acetoxy-substituted | Potentially different pharmacological properties |
This table highlights how this compound stands out due to its specific functionalization and stereochemistry, which may confer unique biological activities not observed in its analogs.
Study on Nicotinic Receptor Modulation
One significant study investigated the effects of sazetidine-A, a compound related to this compound, on nicotine self-administration in animal models. The results indicated that sazetidine-A effectively reduced nicotine intake and improved cognitive performance in tests of attention, suggesting potential applications in treating nicotine addiction .
Antiproliferative Activity
Another area of research explored the antiproliferative effects of azetidine derivatives in cancer cell lines. Compounds similar to this compound were evaluated for their ability to inhibit cell growth in MCF-7 breast cancer cells. The findings demonstrated significant cytotoxic effects at nanomolar concentrations, indicating potential as anticancer agents .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1R)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
LNJUGVDXQRKCSZ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1CNC1)O |
Canonical SMILES |
CC(C1CNC1)O |
Origin of Product |
United States |
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